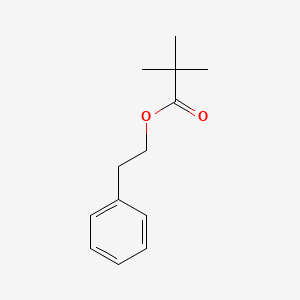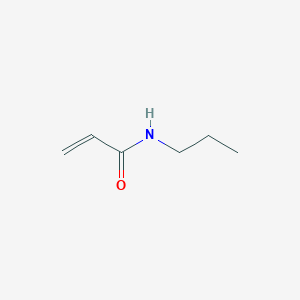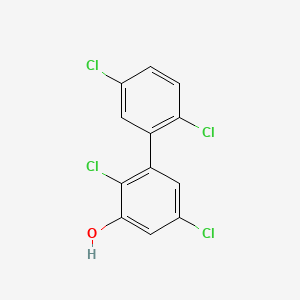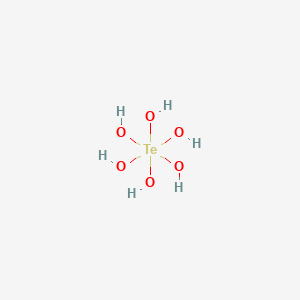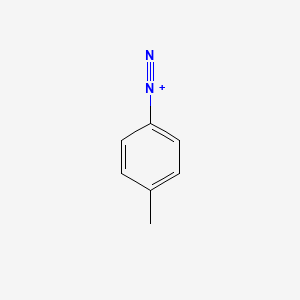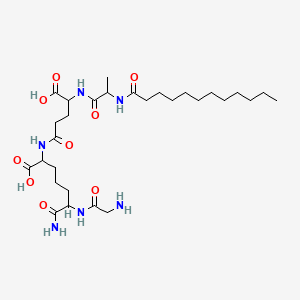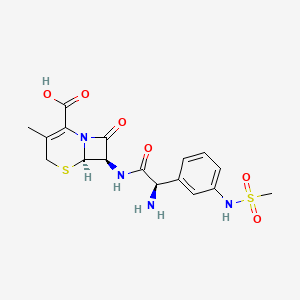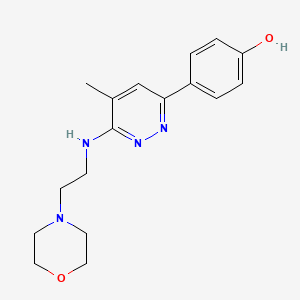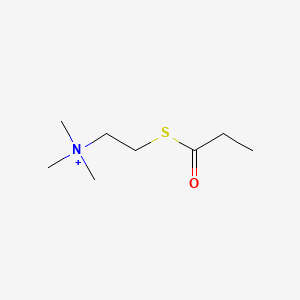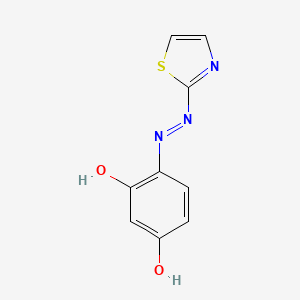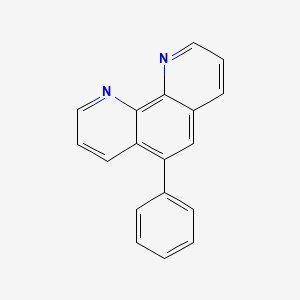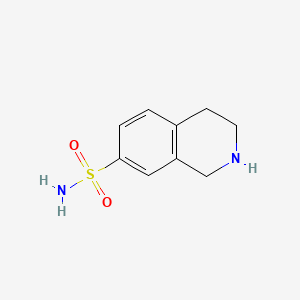
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
概述
描述
SKF 29661,也称为 1,2,3,4-四氢-7-异喹啉-磺酰胺,是一种有效且选择性地抑制苯乙醇胺 N-甲基转移酶的药物。这种酶在肾上腺素从去甲肾上腺素的生物合成中至关重要。 SKF 29661 因其在体外和体内抑制这种酶的能力而被广泛研究,使其成为药理学研究中的宝贵工具 .
作用机制
SKF 29661 通过与苯乙醇胺 N-甲基转移酶的活性位点结合而发挥作用,从而抑制去甲肾上腺素转化为肾上腺素。 这种抑制作用是可逆的且高度选择性的,使得 SKF 29661 成为研究这种酶的生理重要性的宝贵工具 .
类似化合物:
- SKF 64139:苯乙醇胺 N-甲基转移酶的另一种抑制剂,但具有不同的选择性和效力。
- 其他异喹啉衍生物:具有相似结构但官能团和生物活性不同的化合物 .
独特性: SKF 29661 由于其作为苯乙醇胺 N-甲基转移酶抑制剂的高选择性和效力而独一无二。 其在体外和体内抑制这种酶而不产生明显的毒性的能力使其成为宝贵的药理学工具 .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . This enzyme is involved in the biosynthesis of catecholamines, and its inhibition can have various physiological effects. The compound interacts with PNMT by forming hydrogen bonds with the enzyme’s active site, thereby inhibiting its activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, which may contribute to its therapeutic potential .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, this compound has been shown to impact cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation . For example, its interaction with PNMT results in the inhibition of catecholamine biosynthesis . Additionally, this compound can influence gene expression by binding to nucleic acids and modulating transcriptional activity . These molecular interactions contribute to the compound’s overall biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as the inhibition of PNMT and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, which can influence its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via active transport mechanisms and distributed to specific organelles where it exerts its effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nucleic acids and modulate gene expression . Alternatively, it may be targeted to the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity . The subcellular localization of this compound is an important factor in determining its overall biochemical effects.
准备方法
合成路线和反应条件: SKF 29661 的合成涉及通过适当的前体环化形成异喹啉环体系,然后进行磺酰胺形成。 具体的合成路线和反应条件是专有的,并在专门的化学文献中详细介绍 .
工业生产方法: SKF 29661 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺包括严格的质量控制措施,以保持该化合物的稳定性和有效性 .
化学反应分析
反应类型: SKF 29661 主要由于存在反应性官能团而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常包括温和的温度和二氯甲烷等溶剂。
氧化反应: 在酸性条件下可以使用高锰酸钾或三氧化铬等试剂。
还原反应: 在受控条件下使用氢化铝锂或硼氢化钠等还原剂.
主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以产生具有修饰官能团的 SKF 29661 的各种衍生物 .
科学研究应用
SKF 29661 因其对苯乙醇胺 N-甲基转移酶的选择性抑制而被广泛应用于科学研究。其应用包括:
化学: 用作研究酶动力学和抑制机制的工具。
生物学: 有助于理解肾上腺素在生理过程中的作用。
医学: 研究了其在与肾上腺素失调相关的疾病中潜在的治疗应用。
相似化合物的比较
- SKF 64139: Another inhibitor of phenylethanolamine N-methyltransferase, but with different selectivity and potency.
- Other isoquinoline derivatives: Compounds with similar structures but varying functional groups and biological activities .
Uniqueness: SKF 29661 is unique due to its high selectivity and potency as an inhibitor of phenylethanolamine N-methyltransferase. Its ability to inhibit this enzyme both in vitro and in vivo without significant toxicity makes it a valuable pharmacological tool .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLLZXSYRBMNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185328 | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31404-61-2 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ASE44P9QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)
